molecular formula C13H14N2O4S B1424971 1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283108-12-2

1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No. B1424971
M. Wt: 294.33 g/mol
InChI Key: RLSOKNVJROPJSC-UHFFFAOYSA-N
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Description

1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a chemical compound used in scientific research . Its unique structure enables diverse applications, making it a promising material for various studies.

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

The ABTS/PP decolorization assay, often involving benzothiazole derivatives, has been extensively used to measure antioxidant capacity. This assay highlights the specificity of reactions benzothiazole derivatives can undergo, such as coupling with antioxidants or undergoing oxidation without coupling. These reactions have significant implications for understanding the antioxidant mechanisms and are essential for evaluating the antioxidant capacity of compounds, including those related to 1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (Ilyasov et al., 2020).

Antimicrobial and Antiviral Activities

Benzothiazole moieties and their derivatives, including 1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, have demonstrated substantial antimicrobial and antiviral capabilities. These compounds have been identified as potential candidates for new antimicrobial or antiviral agents due to their efficacy against a variety of microorganisms and viruses, highlighting their importance in pharmaceutical chemistry (Elamin et al., 2020).

Importance in Medicinal Chemistry

The benzothiazole scaffold, including derivatives like 1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, has been emphasized for its significant pharmacological activities. These activities range from antiviral and antimicrobial to anti-inflammatory and antitumor effects, showcasing the versatility and potential of benzothiazole derivatives in medicinal chemistry (Bhat & Belagali, 2020).

Potential in Optoelectronic Materials

Research on quinazolines and pyrimidines, related to the benzothiazole derivatives, has shown significant potential for applications in optoelectronic materials. This suggests that derivatives of 1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid could also be explored for their utility in electronic devices, luminescent elements, and photoelectric conversion elements, indicating a broad scope beyond pharmaceutical applications (Lipunova et al., 2018).

Therapeutic Potential and Patent Insights

Benzothiazole derivatives, including 1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, have been recognized for their broad therapeutic potential. A review of patents filed between 2010 and 2014 reveals ongoing developments in benzothiazole-based chemotherapeutic agents, emphasizing the compound's significance in the treatment of various diseases and disorders (Kamal et al., 2015).

properties

IUPAC Name

1-(5,6-dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-18-9-3-8-11(4-10(9)19-2)20-13(14-8)15-5-7(6-15)12(16)17/h3-4,7H,5-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSOKNVJROPJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)N3CC(C3)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 5
1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

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